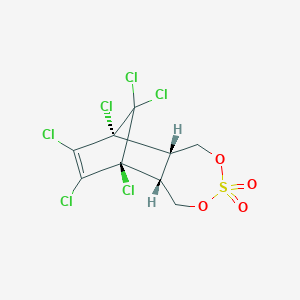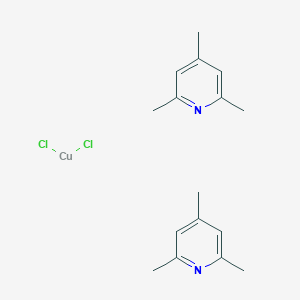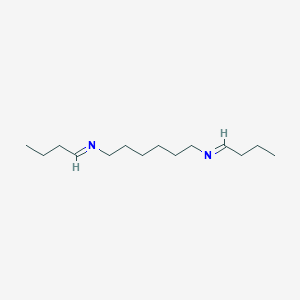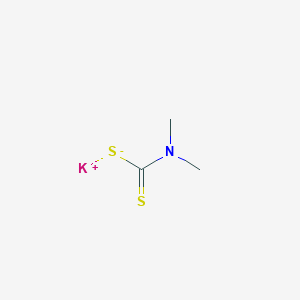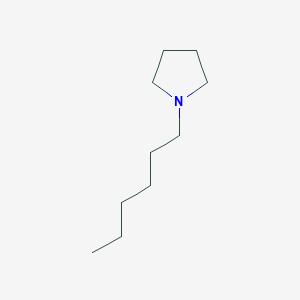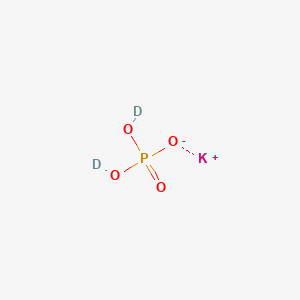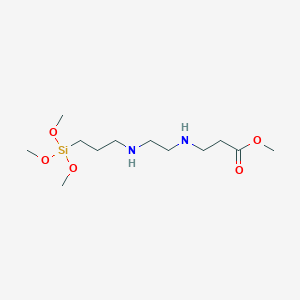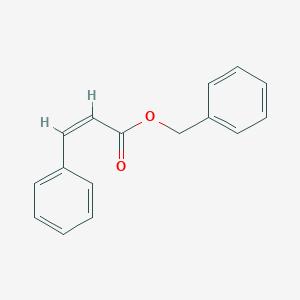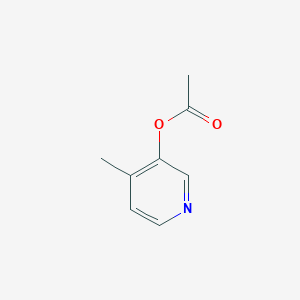
3-Acetoxy-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetoxy-4-methylpyridine, also known as AMP, is a pyridine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This chemical compound has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of 3-Acetoxy-4-methylpyridine is not fully understood. However, studies have suggested that 3-Acetoxy-4-methylpyridine may act as an inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. 3-Acetoxy-4-methylpyridine may also affect the activity of various signaling pathways in the body.
Biochemical and Physiological Effects:
3-Acetoxy-4-methylpyridine has been shown to have various biochemical and physiological effects. Studies have suggested that 3-Acetoxy-4-methylpyridine may have anti-inflammatory, anti-cancer, and neuroprotective properties. 3-Acetoxy-4-methylpyridine may also affect the metabolism of various compounds in the body, including glucose and fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
3-Acetoxy-4-methylpyridine has several advantages and limitations for lab experiments. One of the advantages of 3-Acetoxy-4-methylpyridine is its easy synthesis and availability. However, 3-Acetoxy-4-methylpyridine is also known to be unstable and reactive, which may limit its use in certain experiments. Additionally, 3-Acetoxy-4-methylpyridine may have toxic effects on cells, which may limit its use in certain cell-based assays.
Orientations Futures
There are several future directions for the study of 3-Acetoxy-4-methylpyridine. One area of interest is the development of 3-Acetoxy-4-methylpyridine-based drugs for the treatment of various diseases. Another area of interest is the use of 3-Acetoxy-4-methylpyridine as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-Acetoxy-4-methylpyridine and its potential effects on various signaling pathways in the body.
Conclusion:
In conclusion, 3-Acetoxy-4-methylpyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-Acetoxy-4-methylpyridine has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 3-Acetoxy-4-methylpyridine in various scientific fields.
Méthodes De Synthèse
The synthesis of 3-Acetoxy-4-methylpyridine can be achieved through various methods, including the reaction of 4-methylpyridine with acetic anhydride in the presence of a catalyst. This method is considered to be one of the most efficient ways to produce 3-Acetoxy-4-methylpyridine in large quantities.
Applications De Recherche Scientifique
3-Acetoxy-4-methylpyridine has been extensively studied for its potential applications in various scientific fields, including organic chemistry, pharmaceuticals, and materials science. In organic chemistry, 3-Acetoxy-4-methylpyridine has been used as a building block for the synthesis of various compounds. In pharmaceuticals, 3-Acetoxy-4-methylpyridine has been studied for its potential as an anti-cancer agent and as a drug for treating neurological disorders. In materials science, 3-Acetoxy-4-methylpyridine has been used as a precursor for the synthesis of various materials, including conducting polymers.
Propriétés
Numéro CAS |
1006-96-8 |
|---|---|
Nom du produit |
3-Acetoxy-4-methylpyridine |
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
(4-methylpyridin-3-yl) acetate |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-9-5-8(6)11-7(2)10/h3-5H,1-2H3 |
Clé InChI |
JLIFSYCXGJGLGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)OC(=O)C |
SMILES canonique |
CC1=C(C=NC=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)
